Pempidine tartrate

Beschreibung

Eigenschaften

IUPAC Name |

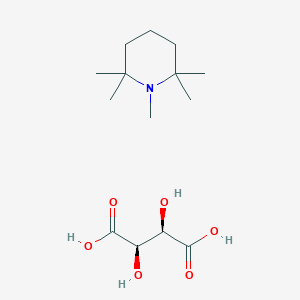

(2R,3R)-2,3-dihydroxybutanedioic acid;1,2,2,6,6-pentamethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N.C4H6O6/c1-9(2)7-6-8-10(3,4)11(9)5;5-1(3(7)8)2(6)4(9)10/h6-8H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFNEINEQRQMTF-LREBCSMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(N1C)(C)C)C.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCCC(N1C)(C)C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546-48-5 | |

| Record name | Piperidine, 1,2,2,6,6-pentamethyl-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=546-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pempidine tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pempidine hydrogen tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PEMPIDINE TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THI82M7N4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction enables reductive alkylation of amines using ketones and formic acid. For pempidine, pentamethylpiperidine is synthesized by reacting piperidine with excess methyl iodide under alkaline conditions.

Reaction conditions :

-

Piperidine (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.

-

Methyl iodide (5.2 equiv) is added dropwise at 0°C, followed by potassium carbonate (3.0 equiv) to scavenge HI.

-

The mixture is refluxed at 65°C for 48 hours, with progress monitored via gas chromatography (GC).

Challenges :

Catalytic Hydrogenation

An alternative route involves catalytic hydrogenation of 2,2,6,6-tetramethylpiperidine-4-one:

-

Ketone synthesis : Piperidine-4-one is methylated using dimethyl sulfate in the presence of sodium hydride.

-

Hydrogenation : The ketone is reduced under H₂ (50 psi) with Raney nickel at 120°C for 6 hours, achieving >95% conversion.

Advantages :

-

Higher regioselectivity compared to alkylation methods.

-

Reduced byproduct formation, simplifying downstream purification.

Salt Formation with Tartaric Acid

Pempidine’s conversion to the tartrate salt enhances aqueous solubility and stability. The process involves acid-base reaction optimization:

Stoichiometric Considerations

The reaction follows a 1:1 molar ratio of pempidine base to L-(+)-tartaric acid:

Procedure :

-

Pempidine base (1.0 mol) is dissolved in ethanol (95% v/v) at 50°C.

-

A hot ethanolic solution of L-(+)-tartaric acid (1.05 mol) is added slowly to ensure slight excess, preventing free base residues.

-

The mixture is cooled to 5°C at 0.5°C/min, inducing crystallization.

Yield : 82–87% after recrystallization from ethanol-water (4:1).

Solvent Systems and Polymorphism Control

Solvent choice critically impacts crystal habit and purity:

| Solvent | Crystal Form | Purity (%) |

|---|---|---|

| Ethanol | Needles | 99.2 |

| Isopropanol | Prisms | 98.5 |

| Acetone/Water | Plates | 97.8 |

Ethanol produces the most thermodynamically stable polymorph (Form I), favored in pharmaceutical formulations.

Industrial-Scale Purification

Crystallization Optimization

Multi-stage crystallization enhances purity:

-

Primary crystallization : Crude pempidine tartrate is dissolved in boiling ethanol (5 vols), filtered through activated carbon.

-

Secondary crystallization : Filtrate is concentrated to 3 vols, seeded with Form I crystals, and cooled to 0°C.

Critical parameters :

Drying and Particle Engineering

Lyophilization or vacuum tray drying ensures residual solvent levels <0.1% (ICH Q3C):

-

Lyophilization :

-

Vacuum tray drying :

Analytical Characterization

Spectroscopic Confirmation

Analyse Chemischer Reaktionen

Pempidine tartrate undergoes various chemical reactions, including:

Oxidation: Pempidine can be oxidized to form different products depending on the conditions and reagents used.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Wissenschaftliche Forschungsanwendungen

Overview

Pempidine tartrate is a ganglion-blocking agent primarily used in the treatment of hypertension. It acts as a nicotinic acetylcholine receptor antagonist, impacting neurotransmission in the autonomic nervous system. Its chemical formula is C14H27NO6, and it has been utilized since its introduction in 1958.

Pharmacology

This compound's primary application lies in pharmacology as a ganglion-blocking agent. It inhibits the transmission of nerve impulses in autonomic ganglia, leading to decreased heart rate and blood pressure. This property has made it useful in studies related to hypertension management.

Mechanism of Action:

- Target: Autonomic ganglia.

- Action: Blocks sympathetic and parasympathetic ganglia, reducing neurotransmission.

- Pharmacokinetics: Rapidly absorbed when administered orally, with effects observed within a short time frame .

Biological Studies

In biological research, this compound is utilized to study its effects on cellular processes and neuronal activity. It has been shown to influence learning and memory through its action on nicotinic receptors.

Case Study:

- In experiments with young rats, pempidine administration impaired passive avoidance learning, suggesting its role in cholinergic synapses related to memory formation .

Chemistry

This compound serves as a reagent in various chemical syntheses. Its unique properties allow it to participate in reactions that are crucial for developing other pharmaceutical compounds.

Synthesis Example:

- The synthesis involves reacting phorone with ammonia followed by reduction processes to yield pempidine, which is then converted to its tartrate form.

Safety and Efficacy

This compound has demonstrated efficacy in lowering blood pressure; however, safety profiles must be considered. In animal models, the LD50 values indicate varying toxicity levels depending on the route of administration:

- Intravenous: 74 mg/kg

- Intraperitoneal: 125 mg/kg

- Oral: 413 mg/kg.

Wirkmechanismus

Pempidine tartrate exerts its effects by blocking ganglionic transmission. It acts as a neuronal nicotinic acetylcholine receptor antagonist, which inhibits the transmission of nerve impulses across autonomic ganglia . This results in a decrease in blood pressure, making it effective in the treatment of hypertension .

Vergleich Mit ähnlichen Verbindungen

Pharmacological and Chemical Profiles

The table below compares pempidine tartrate with hexamethonium bromide, pentolinium tartrate, and mecamylamine hydrochloride:

Efficacy in Blocking Nicotine-Induced Effects

A study comparing the ability of ganglion blockers to protect mice from nicotine-induced convulsions revealed the following ED₅₀ values (dose producing 50% protection):

| Compound | ED₅₀ (mg/kg) | Relative Potency |

|---|---|---|

| Pempidine | 0.5 | 1.0 (reference) |

| Hexamethonium | 1.2 | 0.42 |

| Pentolinium | 0.7 | 0.71 |

| Mecamylamine | 0.3 | 1.67 |

Data adapted from Table II in .

Pempidine demonstrated moderate potency, outperforming hexamethonium but being less potent than mecamylamine. Its longer duration of action compared to hexamethonium makes it suitable for oral hypertension therapy .

Structural and Pharmacokinetic Differences

- This compound : As a tertiary amine, it crosses the blood-brain barrier, contributing to central effects like tremors . Its rapid renal excretion minimizes cumulative toxicity .

- Hexamethonium Bromide : A bis-quaternary ammonium compound with poor oral absorption, limiting its use to parenteral administration in research settings .

- Pentolinium Tartrate: Another quaternary ammonium agent with prolonged action due to slower renal clearance, but it carries a higher risk of paralytic ileus .

- Mecamylamine Hydrochloride : A lipophilic secondary amine with high oral bioavailability and use in nicotine addiction due to central nervous system penetration .

Research Findings and Clinical Relevance

- Pempidine vs. Hexamethonium : Pempidine’s oral efficacy and lower toxicity profile made it clinically preferable in the 1960s, whereas hexamethonium was largely restricted to experimental models due to bioavailability issues .

- Pempidine vs. Pentolinium : Both are effective in hypertension, but pempidine’s shorter excretion window (6 hours vs. 8 hours for pentolinium) reduces overdose risks .

- Pempidine vs. Mecamylamine: Mecamylamine’s higher potency and central effects expanded its use beyond hypertension to smoking cessation, albeit with more pronounced side effects .

Biologische Aktivität

Pempidine tartrate, a ganglion-blocking agent, has been studied extensively for its pharmacological properties and biological activities. Initially introduced for the management of hypertension, it has been recognized for its role in modulating neurotransmitter responses, particularly those involving acetylcholine (ACh). This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological profile, mechanisms of action, and relevant case studies.

Chemical and Pharmacological Profile

Pempidine is classified as an aliphatic cyclic tertiary amine with the chemical formula and a molar mass of approximately 155.285 g/mol. The compound acts primarily as a ganglionic blocker , inhibiting the transmission of nerve impulses in autonomic ganglia. This mechanism is crucial in its application for treating hypertension by reducing sympathetic nervous system activity .

Key Pharmacological Properties

- Mechanism of Action : this compound inhibits nicotinic acetylcholine receptors (nAChRs), leading to decreased neurotransmission at autonomic ganglia. It competes with ACh at receptor sites, effectively blocking the physiological response to this neurotransmitter .

- Toxicology : The LD50 values for pempidine vary based on administration routes: 74 mg/kg (intravenous), 125 mg/kg (intraperitoneal), and 413 mg/kg (oral) in mice, indicating a moderate level of toxicity that necessitates careful dosing in clinical applications .

Acetylcholine Response Modulation

Research indicates that pempidine significantly affects ACh responses in various biological systems. In studies involving the gastric mill muscles of crabs (Cancer irroratus and Cancer borealis), pempidine was shown to effectively block ACh-induced depolarizations, thus demonstrating its antagonistic properties against ACh at ganglionic sites .

Table 1: Comparative Effects of Pempidine on ACh Responses

| Agent | Effect on ACh Response | Concentration Range |

|---|---|---|

| Pempidine | Blocked | 10^-6 to 10^-4 M |

| Mecamylamine | Blocked | Variable |

| α-Bungarotoxin | No effect | 10^-7 to 10^-6 M |

Case Studies and Clinical Applications

This compound has been utilized clinically in selected cases of hypertension. One notable case involved a patient with resistant hypertension who exhibited significant blood pressure reduction upon administration of pempidine. The drug's ability to lower sympathetic outflow contributed to improved cardiovascular outcomes .

Clinical Observations

- Patient Response : In clinical settings, patients treated with pempidine reported fewer side effects compared to traditional antihypertensive agents, suggesting a favorable safety profile.

- Long-term Effects : Follow-up studies indicated sustained blood pressure control over extended periods, although careful monitoring for potential side effects remained essential.

Recent Research Findings

Recent investigations have expanded the understanding of pempidine's biological activity beyond hypertension management. For instance, a study utilizing a magnetic "fishing" assay identified pempidine as a modulator of calcium/calmodulin interactions, highlighting its potential roles in cellular signaling pathways . This finding opens avenues for further research into the compound's utility in other therapeutic areas.

Q & A

Basic Research Questions

Q. How can plasma pempidine concentrations be accurately measured in clinical studies, and what methodological considerations are critical for reproducibility?

- Methodology : Use fluorometric assays or reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify pempidine in plasma. Ensure blood samples are heparinized, centrifuged promptly, and analyzed within 6 hours post-dose to minimize degradation. Calibration curves should be validated using spiked plasma samples, with sensitivity thresholds below 1 µg/mL .

- Key Data : Peak plasma concentrations occur ~2 hours post-oral dose, with negligible levels after 6 hours. Timing of sample collection relative to dosing is critical to capture pharmacokinetic profiles .

Q. What experimental design principles should guide studies evaluating pempidine's hypotensive efficacy in hypertensive patients?

- Methodology : Use a crossover or double-blind trial design with standardized dosing (e.g., 2.5–25 mg four times daily). Include controls for posture (lying vs. standing blood pressure measurements) and renal function. Monitor plasma concentrations at predefined intervals (pre-dose, 1, 2, 4, and 6 hours post-dose) to correlate with hypotensive response .

- Data Contradictions : Despite pempidine's rapid urinary excretion, impaired renal function in uremic patients does not lead to drug accumulation, suggesting non-renal clearance pathways require further study .

Advanced Research Questions

Q. How can researchers resolve contradictions in pempidine's dose-response relationship when combined with chlorothiazide in hypertension treatment?

- Methodology : Conduct a factorial design trial to isolate pempidine's effects from chlorothiazide. Measure plasma pempidine levels and urinary sodium excretion to differentiate pharmacodynamic synergism from pharmacokinetic interactions. Use ANOVA to analyze additive vs. synergistic effects on blood pressure reduction .

- Data Insights : Prior studies report conflicting results: chlorothiazide may enhance pempidine’s hypotensive effect in some cohorts but not others, possibly due to variability in patient sodium balance or compliance .

Q. What analytical strategies address variability in pempidine plasma concentrations among outpatients, and how can non-compliance be distinguished from pharmacokinetic heterogeneity?

- Methodology : Implement population pharmacokinetic modeling (e.g., NONMEM) using data from outpatient cohorts. Include covariates like time since last reported dose, renal function, and demographic factors. Compare modeled concentrations with self-reported dosing times to identify non-compliance outliers .

- Key Finding : 75% of outpatients had plasma concentrations within ±50% of expected values, suggesting moderate compliance. However, discrepancies highlight the need for real-time adherence monitoring (e.g., electronic pill dispensers) .

Q. How should researchers design studies to investigate pempidine's tissue distribution (e.g., kidney, liver) and its implications for dosing regimens?

- Methodology : Use radiolabeled pempidine in animal models (e.g., rats) to quantify tissue uptake via autoradiography or mass spectrometry. Corrogate tissue concentrations with plasma levels and urinary excretion rates. For human studies, leverage autopsy samples from treated patients, ensuring ethical approvals and validated extraction protocols .

- Contradiction : Animal data show pempidine accumulates in kidneys, but human studies found no evidence of accumulation even in renal impairment. This discrepancy may reflect species-specific metabolism or assay sensitivity limits .

Methodological Frameworks for Data Interpretation

Q. What statistical approaches are recommended for analyzing time-dependent pempidine pharmacokinetics in longitudinal studies?

- Methodology : Apply mixed-effects models to account for intra-patient variability. Use time-series analysis to model concentration-time curves, incorporating covariates like meal timing or concomitant medications. Bootstrap resampling can assess robustness of half-life estimates .

Q. How can Box-Behnken experimental design optimize pempidine quantification methods in complex biological matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.